3-(2-Nitrophenyl)thiophene
Overview
Description
“3-(2-Nitrophenyl)thiophene” is a thiophene derivative. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives has been a topic of interest for medicinal chemists . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The molecular structure of thiophene derivatives can be tuned over a wide range through chemical or architecture modification .Chemical Reactions Analysis
Thiophene derivatives show high reactivity due to the presence of the sulfur atom in the five-membered ring . The oxidation reaction between thiophene and hydroperoxyl radical is one of the known reactions .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Optical Properties and Solid-State Emission
- 3-(2-Nitrophenyl)thiophene derivatives have been studied for their influence on the optical properties of poly(thiophene)s. Research shows that nitro groups on these compounds can completely quench fluorescence in the solid state, highlighting their potential in tuning optical and photophysical properties in materials science (Li, Vamvounis, & Holdcroft, 2002).
Synthesis and Electronic Properties
- Studies have focused on synthesizing thieno[3,2-b]thiophenes with nitrophenyl groups and analyzing their absorbance and electronic properties. This research is significant for developing materials with specific optical and electronic characteristics, where the nitrophenyl group plays a crucial role in modulating these properties (Capan, Veisi, Gören, & Ozturk, 2012).
Vibrational Spectra and DFT Simulations
- The vibrational spectra and density functional theory (DFT) simulations of nitrophenyl thiophene derivatives have been a subject of research. This work is important for understanding the molecular structure and electronic behavior of these compounds, contributing to material science and molecular engineering (Balakit et al., 2017).
Synthesis Approaches
- Research has been conducted on developing new synthesis approaches for 3-nitro-2-substituted thiophenes, which is crucial for creating various thiophene derivatives efficiently and cleanly. Such studies are vital for advancing organic synthesis methods (O' Connor et al., 2010).
Conformational Polymorphism
- The conformational polymorphism of thiophene derivatives, including 3-(2-Nitrophenyl)thiophene, has been explored. This research is key in pharmaceutical and material sciences for understanding how molecular conformations affect the properties of a substance (Yu et al., 2000).
Solid-State NMR and Structure Analysis
- Solid-state nuclear magnetic resonance (NMR) and electronic structure calculations have been applied to study the molecular structure of thiophene derivatives. This type of research aids in the detailed understanding of molecular structures, which is crucial in material science and pharmaceuticals (Smith, Xu, & Raftery, 2006).
Biological Activities and DNA Binding Studies
- The biological activities and DNA-binding properties of nitrosubstituted thioureas, including those derived from 3-(2-Nitrophenyl)thiophene, have been investigated. This research is significant in the field of biochemistry and pharmacology, providing insights into the interaction of these compounds with biological systems (Tahir et al., 2015).
Safety And Hazards
Future Directions
Thiophene and its derivatives have been proven to be effectual drugs in the present respective disease scenario . They are remarkably effective compounds both with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
3-(2-nitrophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-11(13)10-4-2-1-3-9(10)8-5-6-14-7-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUWDORJDTWORO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463705 | |
Record name | Thiophene, 3-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)thiophene | |
CAS RN |
96919-48-1 | |
Record name | Thiophene, 3-(2-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30463705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.